Carfimate

Descripción

Historical Perspectives on Carfimate Research and its Classification

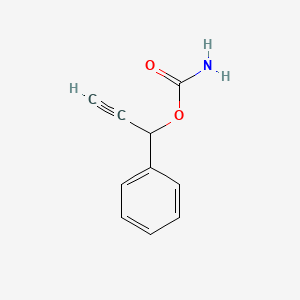

This compound is chemically identified as α-Ethynylbenzenemethanol carbamate (B1207046). ontosight.airesearchgate.net Its molecular formula is C₁₀H₉NO₂, and it possesses a molecular weight of 175.18 g/mol . ontosight.airesearchgate.netnih.gov The compound is registered under the CAS Registry Number 3567-38-2 and is assigned PubChem CID 19111. researchgate.netnih.gov Several synonyms for this compound include 1-Phenyl-2-propynyl carbamate, Phenylethynylcarbinol carbamate, and Nirvotin. researchgate.netnih.govnih.gov

Structurally, this compound is classified as a carboxylic ester and is functionally related to a benzyl (B1604629) alcohol. nih.gov More broadly, it belongs to the carbamate class of compounds. The preparation of this compound was notably patented in 1955 by Carlo Erba. researchgate.net Early research into this compound investigated its potential sedative and hypnotic activities. ontosight.airesearchgate.net The current status of its monograph, being retired and no longer subject to revision, suggests that active research on this compound specifically has largely transitioned into a historical context. researchgate.net

The key chemical properties of this compound are summarized in the table below:

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-phenylprop-2-ynyl carbamate | nih.gov |

| Molecular Formula | C₁₀H₉NO₂ | nih.gov |

| Molecular Weight | 175.18 g/mol | nih.gov |

| CAS Registry Number | 3567-38-2 | nih.gov |

| PubChem CID | 19111 | nih.gov |

| Melting Point | 86-87°C (from alcohol) | researchgate.net |

| XLogP3 | 1.6 | nih.gov |

| Percent Composition | C 68.56%, H 5.18%, N 8.00%, O 18.27% | researchgate.net |

Significance of this compound within the Broader Carbamate Research Landscape

Carbamates constitute a significant class of chemical compounds derived from carbamic acid, defined by the characteristic R-O-CO-NH-R functional group. scielo.brontosight.ai This class is recognized for its stable structure, which facilitates diverse applications across various fields, including medicine, agriculture, and materials science. researchgate.netscielo.brontosight.ai

In the medical domain, carbamates are integral components of numerous medications approved by regulatory bodies such as the U.S. Food and Drug Administration (FDA). scielo.brontosight.ai Their utility in drug development is attributed to their favorable chemical and proteolytic stability, their capacity to penetrate cell membranes, and their structural resemblance to peptide bonds. scielo.brontosight.airesearchgate.net These properties enable carbamates to engage in various biological activities, such as acting as enzyme inhibitors or interacting with specific receptors, thereby contributing to their therapeutic potential. ontosight.aiontosight.ai As a member of this broad chemical class, this compound's investigation for its pharmacological properties aligns with the historical and ongoing interest in carbamate compounds. ontosight.airesearchgate.net

Overview of Academic Research Trajectories for this compound and Related Compounds

Academic research concerning this compound itself appears to be largely situated in historical records, as indicated by its patent history and the retired status of its monograph. PubChem lists a significant number of patents (103) associated with this compound's chemical structure. scielo.br However, specific detailed academic literature counts for this compound may be limited, suggesting that extensive contemporary research efforts are not primarily focused on this particular compound. scielo.br

Despite the historical nature of direct this compound research, the broader academic trajectory for carbamate compounds remains active and diverse. Research continues into carbamate derivatives, particularly in the context of drug discovery for a range of diseases, including various cancers and Alzheimer's disease. ontosight.ainih.govscielo.brontosight.airesearchgate.netorganic-chemistry.orgnih.gov These studies often explore new synthesis methods for carbamates and investigate their chemical properties and potential biological activities. ontosight.ainih.govscielo.brontosight.airesearchgate.netorganic-chemistry.orgnih.gov Furthermore, this compound has been included in datasets for Quantitative Structure-Activity Relationship (QSAR) studies, serving as a reference compound in computational chemistry research aimed at developing models for distinguishing compounds with specific activities, such as antibacterial or anticancer properties. semanticscholar.orgbioinformation.netmdpi.com This demonstrates this compound's continued relevance as a historical example within the broader academic exploration of carbamate chemistry.

Structure

3D Structure

Propiedades

IUPAC Name |

1-phenylprop-2-ynyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-9(13-10(11)12)8-6-4-3-5-7-8/h1,3-7,9H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTYXGPMZKRTCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1=CC=CC=C1)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863200 | |

| Record name | 1-Phenyl-2-propynyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3567-38-2 | |

| Record name | Benzenemethanol, α-ethynyl-, 1-carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3567-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carfimate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-propynyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARFIMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9N1XKR2OS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Derivatization Studies of Carfimate

Elucidation of Precursor Synthesis and Carfimate Core Structure Formation

The core structure of this compound, α-Ethynylbenzenemethanol carbamate (B1207046), is characterized by a carbamate ester linkage to an α-ethynylbenzyl alcohol moiety. The formation of this core structure typically involves the synthesis of the alcohol precursor, 1-phenylprop-2-yn-1-ol (α-Ethynylbenzenemethanol), followed by the introduction of the carbamate group.

General methodologies for carbamate synthesis often involve the reaction of an alcohol with a carbamoylating agent. For instance, carbamates can be formed by reacting alcohols with isocyanates or through transcarbamoylation reactions wikipedia.orgorganic-chemistry.orgorganic-chemistry.org. In the context of this compound, the alcohol precursor, 1-phenylprop-2-yn-1-ol, would react with a suitable carbamoyl (B1232498) source, such as carbamoyl chloride (ClCONH₂), or via a transcarbamoylation process with an existing carbamate, to yield the desired α-Ethynylbenzenemethanol carbamate. Another example in carbamate synthesis is the reaction of 2-phenyl-1,3-propanediol (B123019) with ethyl carbamate to produce felbamate (B1672329) chemicalbook.com.

Catalytic Approaches in Carbamate Synthesis

The synthesis of carbamates, including the core structure of this compound, can be facilitated by various catalytic approaches, ranging from Lewis acid catalysis to metal-free and multi-component reaction pathways.

Lewis Acid Catalysis in Carbamate Synthesis

Lewis acids play a significant role in promoting carbamate formation by activating reactants and facilitating bond formation union.eduresearchgate.netmdpi.com. For example, hafnium(IV) triflate (Hf(OTf)₄) has been identified as an effective Lewis acid catalyst for the direct three-component synthesis of β-carbamate ketones from aldehydes, ketones, and carbamates mdpi.com. This method typically requires a low catalyst loading and proceeds with a fast reaction rate under solvent-free conditions, providing products in good to excellent yields mdpi.com.

Earlier studies also explored the use of Lewis acids such as boron trifluoride (BF₃) and zinc chloride (ZnCl₂) in carbamate synthesis, specifically in attempts to synthesize phenyl carbamate from urea (B33335) and phenol (B47542) union.edu. Indium triflate has also been reported to catalyze the synthesis of primary carbamates from alcohols and urea, offering an environmentally friendly approach organic-chemistry.org.

Table 1: Representative Lewis Acid Catalyzed Carbamate Synthesis Conditions and Yields

| Catalyst | Reactants | Product Type | Catalyst Loading | Conditions | Yield Range (%) | Reference |

| Hf(OTf)₄ | Aldehydes, Ketones, Carbamates | β-Carbamate Ketones | 2 mol% | Solvent-free, 80 °C, 2-4 h | 75-91 | mdpi.com |

| Indium Triflate | Alcohols, Urea | Primary Carbamates | Not specified | Not specified | Good to excellent | organic-chemistry.org |

| BF₃, ZnCl₂ | Urea, Phenol | Phenyl Carbamate (attempted) | Not specified | Isopropyl alcohol, THF | ~20 (salicylamide) | union.edu |

Metal-Free and Multi-Component Reaction Pathways

Beyond traditional metal-catalyzed reactions, significant progress has been made in developing metal-free and multi-component reaction (MCR) strategies for carbamate synthesis, often leveraging carbon dioxide (CO₂) as a sustainable C1 feedstock organic-chemistry.orgresearchgate.netuantwerpen.beorganic-chemistry.orgfrontiersin.orgresearchgate.netnih.gov.

Metal-free approaches frequently involve the reaction of CO₂ with amines. For instance, 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) has been utilized to facilitate the formation of urea and carbamates from CO₂ and amines under mild conditions organic-chemistry.orguantwerpen.beorganic-chemistry.org. Another metal-free route involves the generation of aryl isocyanates from arylamines and CO₂ in the presence of DBU, followed by trapping with alcohols to form carbamates organic-chemistry.orgorganic-chemistry.org. The use of tetramethoxysilane (B109134) (Si(OMe)₄) as a nonmetallic, regenerable reagent, combined with DBU as a CO₂ capture agent and catalyst, allows for the direct conversion of low-concentration CO₂ into carbamates organic-chemistry.orgorganic-chemistry.org.

Multi-component reactions are highly efficient synthetic strategies that enable the rapid construction of complex molecules from three or more starting materials in a single step mdpi.comfrontiersin.orgresearchgate.netnih.gov. A notable example is the three-component coupling of amines, carbon dioxide, and alkyl halides, which can efficiently synthesize carbamates in the presence of bases like cesium carbonate (Cs₂CO₃) and tetrabutylammonium (B224687) iodide (TBAI) under mild conditions organic-chemistry.orgacs.org. This method minimizes N-alkylation and overalkylation, and in some cases, chiral substrates are resistant to racemization organic-chemistry.org.

Table 2: Metal-Free and Multi-Component Approaches for Carbamate Synthesis

| Reaction Type | Key Reagents | Catalyst/Additive | Conditions | Yield Range (%) | Reference |

| Metal-Free CO₂ Fixation | CO₂, Amines | DBU | Mild | Not specified | organic-chemistry.orguantwerpen.beorganic-chemistry.org |

| Metal-Free Isocyanate Route | Arylamines, CO₂, Alcohols | DBU, Sulfonium reagents | Not specified | Not specified | organic-chemistry.orgorganic-chemistry.org |

| Metal-Free CO₂ Conversion | Low-concentration CO₂ | Si(OMe)₄, DBU | Not specified | Not specified | organic-chemistry.orgorganic-chemistry.org |

| Three-Component Coupling | Amines, CO₂, Alkyl Halides | Cs₂CO₃, TBAI | Mild | 45-92 | organic-chemistry.orgacs.org |

Derivatization Strategies for this compound Analogues

Derivatization strategies aim to modify the existing this compound structure or synthesize novel compounds incorporating its key features, often with the goal of exploring enhanced properties.

Synthesis of Novel Acetylene-Containing Carbamate Derivatives

Given that this compound itself contains an acetylene (B1199291) group, research into novel acetylene-containing carbamate derivatives is a direct extension of its chemistry ncats.ioncats.iochemblink.com. Studies have focused on the synthesis of propargyl ethers and their corresponding copper and silver acetylenides, which are then converted into γ-iodopropargyl ethers of carbamates iejrd.comsolidstatetechnology.us. The optimization of reaction conditions, including the influence of various factors, is critical in these syntheses iejrd.com.

Calcium carbide (CaC₂), a readily available and inexpensive source of acetylene, has emerged as a sustainable reagent for synthesizing various functionalized alkynes researchgate.netmagtech.com.cn. This approach could be highly relevant for developing new synthetic routes to acetylene-containing carbamates or their precursors, offering a green and economical alternative to traditional acetylene sources researchgate.netmagtech.com.cn.

This compound Derivatives for Enhanced Biological Activity Research

The carbamate functional group is known to enhance the biological activity of various active pharmacophores, making derivatization a key strategy in medicinal chemistry research mdpi.comresearchgate.net. While this section focuses on the synthesis of such derivatives, the underlying motivation is often the investigation of their biological properties.

An example of derivatization for biological activity research involves the synthesis of new lupeol-3-carbamate derivatives mdpi.comresearchgate.net. These compounds were synthesized by modifying the C-3 position of lupeol (B1675499). The synthetic route involved reacting lupeol with 4-nitrophenyl chloroformate (PNPCF) in dichloromethane (B109758) in the presence of pyridine (B92270) to yield a key intermediate. This intermediate was then reacted with a series of different amines in the presence of triethylamine (B128534) under optimized conditions to afford the target carbamate products mdpi.com.

Other derivatization efforts include the design and synthesis of carbamate derivatives that incorporate multifunctional carrier scaffolds, such as tacrine, rivastigmine, indole, and sibiriline fragments nih.gov. The synthesis of novel carbamate and thiocarbamate derivatives of 4-aminobenzohydrazide (B1664622) has also been reported researchgate.net. Furthermore, a fluorine analogue of felbamate, a dicarbamate, was synthesized by replacing a benzylic C2 hydrogen with fluorine, demonstrating a strategy for structural modification chemicalbook.com.

Structural Modifications and their Synthetic Implications

Structural modifications of chemical compounds are crucial in medicinal chemistry and materials science to fine-tune their properties, including biological activity, stability, and pharmacokinetic profiles. For carbamates, including this compound, such modifications typically involve altering the substituents attached to the core carbamate functional group (R₂NC(O)OR). wikipedia.orgnih.gov

The carbamate group itself can be considered an "amide-ester" hybrid, deriving its stability from resonance between the amide and carboxyl moieties. nih.gov In the context of this compound (1-phenyl-2-propynyl carbamate), potential sites for structural modification include:

The Phenyl Ring : Substitutions on the phenyl ring (e.g., with electron-donating or electron-withdrawing groups, or halogens) can influence the electronic properties of the molecule, potentially affecting reactivity, solubility, and interactions with other chemical entities. ncats.ionih.gov

The Ethynyl (B1212043) Group : Modifications to the alkyne (ethynyl) functionality, such as hydrogenation to an alkene or alkane, or further derivatization, could alter the molecule's steric bulk and electronic configuration.

The Carbamate Moiety : While the carbamate group is central to the compound's identity, modifications could involve altering the nitrogen substituents (though this compound has a primary carbamate, -OC(O)NH₂) or the oxygen-linked alkyl group. These changes can significantly impact chemical and proteolytic stability. nih.gov

Synthetic Implications : The introduction of structural modifications carries significant synthetic implications. For instance, steric hindrance from bulky substituents can impede reaction pathways, requiring more stringent conditions or alternative synthetic routes. The presence of various functional groups may necessitate orthogonal protecting group strategies during multi-step syntheses to prevent unwanted side reactions. google.comthermofisher.com

Derivatization reactions, often employed for analytical purposes, serve as practical examples of structural modifications. For instance, carbamates can be derivatized with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or 9-xanthydrol to enhance their detectability in analytical techniques such as gas chromatography-mass spectrometry (GC-MS). These reactions involve specific chemical transformations of the carbamate functional group under optimized conditions. nih.govresearchgate.netnih.govresearchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of carbamates, including this compound, can be achieved through various methodologies, each with its own set of optimal reaction conditions to maximize yield and purity while minimizing byproduct formation. Common synthetic approaches for carbamates include:

Reaction of Isocyanates with Hydroxylated Compounds : This is a commercially important method where an isocyanate reacts with an alcohol (in this compound's case, 1-phenyl-2-propyn-1-ol) in the presence of a catalyst. google.comthermofisher.comnih.gov

Transcarbamoylation : Methods like tin-catalyzed transcarbamoylation of alcohols with phenyl carbamate have shown high yields and broad functional group tolerance. organic-chemistry.org

Three-Component Coupling Reactions : Involving amines, carbon dioxide, and halides, these methods offer mild reaction conditions and shorter reaction times. organic-chemistry.org

Phosgene-Free Methods : Given the toxicity of phosgene, alternative approaches utilizing reagents like dimethyl carbonate or carbon dioxide as a carbonyl source are increasingly favored. nih.govresearchgate.net

Optimization Parameters and their Impact : Optimizing reaction conditions is critical for efficient synthesis. Key parameters that influence reaction yields and product purity include:

Catalyst Type and Loading : The choice of catalyst (e.g., tin-based catalysts, zinc chloride, or immobilized organic bases) and its concentration significantly impacts reaction rate and selectivity. For instance, certain metal salt catalysts can increase carbamylation rates while reducing byproduct formation. google.comthermofisher.comresearchgate.net

Temperature : Reaction temperature plays a crucial role in reaction kinetics and equilibrium. Higher temperatures generally accelerate reactions but can also lead to increased byproduct formation or degradation of sensitive compounds. whiterose.ac.uk

Solvent : The solvent system influences solubility of reactants and products, reaction rate, and selectivity. Polar or non-polar solvents are chosen based on the reaction mechanism and the nature of the reactants. For example, toluene (B28343) at 90°C has been used in tin-catalyzed transcarbamoylation. organic-chemistry.org

Reaction Time : The duration of the reaction is optimized to ensure maximum conversion of reactants to product while avoiding prolonged exposure to conditions that could lead to degradation or side reactions. google.comwhiterose.ac.uk

pH : For reactions involving acid- or base-sensitive intermediates or catalysts, controlling the pH of the reaction mixture is essential. mdpi.com

Detailed Research Findings and Data Tables (Illustrative for Carbamate Synthesis) : While specific optimization data for this compound synthesis is not readily available in the provided search results, the principles applied to general carbamate synthesis are directly relevant. Optimization studies often employ methodologies like Design of Experiments (DoE) to systematically investigate the influence of multiple factors on reaction outcomes. whiterose.ac.uk

For example, in the tin-catalyzed transcarbamoylation of alcohols, yields exceeding 90% were reported for primary and secondary alcohols, with optimization efforts specifically addressing challenging substrates where steric hindrance reduced efficiency. organic-chemistry.org Similarly, studies on carbamate synthesis using zinc chloride catalysts have focused on achieving good to excellent yields with decent functional group tolerance under mild conditions. researchgate.net

The following table illustrates typical parameters and their impact on yield in general carbamate synthesis, based on reported optimization studies:

Table 1: Illustrative Optimization Parameters in Carbamate Synthesis

| Parameter | Typical Range/Condition | Impact on Yield/Purity | Reference (General Carbamate Synthesis) |

| Catalyst Type | Tin-based, ZnCl₂, DBU | Enhances reaction rate, improves selectivity, reduces byproduct formation. Specific catalysts are chosen for different reaction types (e.g., transcarbamoylation, CO₂ fixation). | google.comthermofisher.comorganic-chemistry.orgorganic-chemistry.orgresearchgate.net |

| Temperature | 60-90°C | Higher temperatures generally increase reaction speed but can lead to degradation or side reactions. Optimal temperature balances rate and selectivity. For instance, 90°C in toluene for tin-catalyzed transcarbamoylation. | organic-chemistry.orgwhiterose.ac.uk |

| Reaction Time | 0.5 - 16 hours | Sufficient time for complete conversion, but prolonged times can increase impurities. Optimized for maximum yield and purity. For example, 85-90% completion within 0.5 hours with 2% wt catalyst. | google.comwhiterose.ac.uk |

| Solvent | Toluene, DMF, Acetonitrile | Influences solubility, reaction rate, and ease of purification. Choice depends on reactants and reaction mechanism. Toluene at 90°C for tin-catalyzed reactions. | researchgate.netnih.govorganic-chemistry.org |

| Catalyst Loading | Catalytic to Stoichiometric | Optimal amount balances reaction efficiency and cost. Too little may slow reaction, too much may lead to side reactions or purification issues. Catalytic amounts of HOBt can increase coupling efficiency. | google.commdpi.com |

| pH (if applicable) | Controlled | Critical for reactions involving pH-sensitive reagents or intermediates, particularly in aqueous or mixed solvent systems. Careful pH control can lead to highly efficient incorporation of desired moieties. | nih.govmdpi.com |

The optimization process often involves systematic experimental design, such as factorial designs, to identify the most influential factors and their optimal levels to achieve the desired product output. whiterose.ac.uk

Molecular and Cellular Mechanism of Action Research Non Clinical

Fundamental Interactions with Biological Macromolecules

Research into the interaction kinetics and binding site complementarity of Carfimate with acetylcholinesterase (AChE) specifically is limited within the available literature. However, studies on carbamates as a class of compounds provide insights into their general mechanisms of cholinesterase inhibition. Carbamates are typically characterized as pseudoirreversible inhibitors of cholinesterases. wikipedia.orgkuleuven.beherts.ac.uk The inhibition process begins with a nucleophilic attack by the catalytic triad (B1167595) serine oxygen of the enzyme on the carbonyl group of the carbamate (B1207046). wikipedia.orgkuleuven.be This reaction leads to the formation of a carbamylated serine residue at the enzyme's active site, which subsequently impedes the hydrolysis of the natural substrate, acetylcholine (B1216132). wikipedia.orgkuleuven.bemims.com While the carbamylated enzyme is eventually hydrolyzed to regenerate the active enzyme, this decarbamylation process occurs at a significantly slower rate compared to the deacetylation of the enzyme after interaction with its natural substrate. wikipedia.orgkuleuven.be The precise details of this compound's specific binding site complementarity and kinetic parameters with AChE are not explicitly detailed in the provided research.

Carbamates, including this compound by virtue of its chemical class, function as pseudoirreversible inhibitors of cholinesterases. wikipedia.orgkuleuven.beherts.ac.uk This mechanism distinguishes them from purely reversible inhibitors, which form transient interactions, and irreversible inhibitors, which form stable, non-hydrolyzable covalent bonds. kuleuven.be The key step in carbamate-mediated inhibition is the carbamylation of the active-site serine of the cholinesterase enzyme. wikipedia.orgkuleuven.be This carbamylation prevents the enzyme from effectively hydrolyzing acetylcholine (ACh), thereby prolonging the presence of the neurotransmitter in the synaptic cleft. kuleuven.bemims.com The subsequent, albeit slow, hydrolysis of the carbamylated enzyme allows for the regeneration of the active enzyme, leading to the "pseudoirreversible" classification. wikipedia.orgkuleuven.be

Investigation of Cellular Pathway Modulation

Specific research detailing the disruption of cellular pathways by this compound in cancer cell models is not extensively documented in the provided sources. General research on cancer cell metabolism indicates that cancer cells often undergo metabolic reprogramming to support their uncontrolled growth and proliferation. wikiwand.comnih.gov This reprogramming can involve shifts in energy generation and the production of cellular materials. wikiwand.com Disrupting these altered metabolic pathways represents a potential strategy for cancer therapy. wikiwand.comnih.govmade-in-china.com Furthermore, dysregulation of cell death pathways is a central feature in cancer pathogenesis, contributing to tumor development and resistance to therapies. wikidata.org Computational models, such as Boolean network models, are employed to integrate signaling pathways in cancer and predict the outcomes of targeted therapies by identifying driver mutations and phenotypic transitions. alfa-chemistry.com However, direct evidence specifically linking this compound to the disruption of these pathways in cancer cell models was not found.

While direct studies on this compound's inhibition of specific enzyme activities like Fatty Acid Amide Hydrolase (FAAH) and c-Jun N-terminal kinase 3 (JNK3) were not found, extensive research has been conducted on carbamate analogues.

FAAH Inhibition: Carbamate inhibitors of FAAH have demonstrated the ability to inactivate the enzyme through covalent carbamylation of its active-site serine nucleophile (S241). nih.gov This mechanism leads to elevations in endocannabinoid levels, such as anandamide. nih.gov Studies on O-hydroxyacetamide carbamate inhibitors have shown potent and selective FAAH inhibition in in vitro systems. For instance, the carbamate analogue SA-57 exhibited significant inhibitory activity against human and mouse FAAH, with IC50 values in the nanomolar range. guidetopharmacology.org Another study synthesized new carbamates that showed inhibitory activity against FAAH. Compound 3i, a heptyl carbamate analog, demonstrated potent FAAH inhibition with an IC50 of 0.83 ± 0.03 μM. mims.com

JNK3 Inhibition: Carbamate analogues have also been investigated as inhibitors of JNK3, a kinase implicated in various pathological conditions including neurodegenerative disorders. cenmed.comwikipedia.org In vitro studies have validated certain carbamate inhibitors as potent and highly selective JNK3 inhibitors. cenmed.com For example, a novel JNK3 inhibitor, referred to as Compound 6, demonstrated potent kinase inhibitory activity with an IC50 of 130.1 nM in in vitro kinase assays. wikipedia.org This compound possesses a distinctive molecular scaffold and interacts with JNK3 in a solvent-exposed region near the ATP binding site. wikipedia.org

The following table summarizes selected in vitro inhibition data for carbamate analogues:

Table 1: In Vitro Inhibition of FAAH and JNK3 by Carbamate Analogues

| Enzyme | Carbamate Analogue | IC50 (or % Inhibition) | Reference |

| FAAH | SA-57 | 1-3 nM (human & mouse) | guidetopharmacology.org |

| FAAH | Compound 3i | 0.83 ± 0.03 μM | mims.com |

| JNK3 | Compound 6 | 130.1 nM | wikipedia.org |

| JNK3 | Various fragments | 40-50% inhibition at 100 μM | made-in-china.com |

Note: This table is designed to be interactive in a digital environment, allowing for sorting and filtering.

Receptor Binding Studies in Non-Human Systems (e.g., Mammalian Melatonin (B1676174) Receptors)

While direct receptor binding studies involving this compound and mammalian melatonin receptors are not detailed in the provided search results, research has explored the interaction of other carbamate insecticides with these receptors. Certain carbamate insecticides, such as carbaryl (B1668338) and carbofuran (B1668357), have been identified as structural mimics of the neurohormone melatonin. unibe.chfishersci.co.uk These carbamates have shown the ability to bind to the human melatonin receptors, hMT1 and hMT2, in both in silico modeling and in vitro competition binding assays. unibe.chfishersci.co.uk Notably, these compounds exhibited a higher affinity for the hMT2 receptor compared to the hMT1 receptor. unibe.ch For instance, carbaryl showed a 33-fold higher affinity for hMT2 than for hMT1, while carbofuran demonstrated a 35-fold difference in binding affinity between the hMT1 and hMT2 receptors, favoring hMT2. unibe.ch

Table 2: Binding Affinities of Carbamate Insecticides to Human Melatonin Receptors (hMT1 and hMT2) in In Vitro Competition Studies

| Compound | K_i for hMT1 (nM) | K_i_ for hMT2 (nM) | Selectivity (hMT2/hMT1 Fold Difference) | Reference |

| Carbaryl | 15,200 | 460 | 33 | unibe.ch |

| Carbofuran | 17,500 | 500 | 35 | unibe.ch |

| Melatonin | 0.057 | 0.057 | 1 | unibe.ch |

Note: This table is designed to be interactive in a digital environment, allowing for sorting and filtering.

Pharmacological Research and Biological Activity Assessment Non Clinical Models

In Vitro Evaluation of Carfimate and its Derivatives

The in vitro assessment of chemical compounds and their derivatives is a crucial step in understanding their potential biological activities at a cellular and molecular level. This typically involves evaluating effects on cell proliferation, enzyme activity, and cellular processes like apoptosis.

While carbamate (B1207046) derivatives, as a class, are structural motifs found in various drugs, including some used in cancer therapy, specific detailed in vitro antiproliferative activity assessments for this compound on human cancer cell lines such as glioma, lung, liver, or breast cancer cell lines are not extensively documented in the available scientific literature. mdpi.comresearchgate.net Although this compound has been included in computational studies utilizing quantitative structure-activity relationship (QSAR) descriptors for distinguishing compounds with potential anticancer activity, these studies provide predictive models rather than direct experimental data on cell viability or inhibition concentrations (e.g., IC50 values) in specific cell lines. nih.gov Research on antiproliferative activity in these cell lines typically involves other compounds and their derivatives, demonstrating methodologies for such assessments. frontiersin.orgmdpi.comresearchgate.netnih.govnih.gov

Detailed experimental findings on the direct induction of cellular apoptosis by this compound are not widely reported in the accessible scientific literature. While the modulation of apoptosis is a significant area of research in drug discovery, particularly for cancer therapies, and this compound has been mentioned in broad patent contexts that include the modulation of apoptosis, specific studies demonstrating its direct effect on cellular apoptosis pathways (e.g., caspase activation, DNA fragmentation, or changes in pro-apoptotic/anti-apoptotic protein expression) are not available. nih.gov Studies on apoptosis induction generally describe the mechanisms and effects of other compounds on various cell types. frontiersin.orgnih.govnih.govfucoidan-life.comthermofisher.comscirp.org

In Vivo Studies in Animal Models

In vivo studies in animal models are critical for evaluating the systemic effects of compounds, including their impact on complex biological systems like the central nervous system.

Despite the general involvement of carbamate derivatives in the development of drugs for neurological conditions, including Alzheimer's disease, specific exploratory studies investigating this compound in rodent models of neurological research, such as Alzheimer's disease models, are not documented in the current search results. nih.govmdpi.comresearchgate.netmdpi.comnih.govscienceopen.comxiahepublishing.com Rodent models for Alzheimer's disease are extensively used to study various aspects of the disease, including amyloid-beta plaque formation, tau pathology, neuroinflammation, and cognitive decline. nih.govmdpi.comnih.govscienceopen.comxiahepublishing.com However, no specific research findings linking this compound to these models were identified.

This compound is known for its central nervous system (CNS) activity, specifically its sedative and hypnotic effects. frontiersin.org The mechanism of action for sedative-hypnotic drugs typically involves depressing the CNS, often by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. This enhancement is commonly achieved by binding to GABA-A receptors, which leads to the opening of chloride channels in neuronal membranes, thereby reducing neuronal excitability. rxlist.comnih.govjumedicine.comslideshare.net

While this compound's classification as a sedative and hypnotic agent implies its CNS activity, detailed findings from specific in vivo animal studies quantifying these effects (e.g., dose-response curves for sedation, effects on locomotor activity, motor coordination, or other behavioral parameters) were not found in the readily available literature. General methodologies for assessing CNS depressant activity in animal models, such as the rota-rod test, actophotometer test, and open field test, are standard procedures in neuropharmacological research. nc3rs.org.uknih.gov These tests measure parameters like spontaneous locomotor activity, muscle relaxation, and anxiolytic effects. nc3rs.org.uknih.gov

Circadian Rhythm Modulation in Animal Models

Anti-inflammatory Activity Profiling in Animal Models

Inflammation is a complex biological response of vascular tissues to harmful stimuli, which can be classified as either acute or chronic. asianjpr.com Animal models are widely employed in pharmacological research to evaluate the anti-inflammatory activity of new compounds. asianjpr.com Common acute inflammation models include carrageenan-induced paw edema in rats and mice, which causes the release of inflammatory mediators like histamine, serotonin, bradykinin, and prostaglandins, leading to edema. asianjpr.compublichealthtoxicology.com Chronic inflammation models often involve cotton pellet granuloma and adjuvant-induced arthritis. asianjpr.com These models allow for the assessment of a compound's ability to reduce edema, inhibit inflammatory mediators, and modulate immune responses. asianjpr.comnih.gov However, detailed non-clinical research findings specifically profiling this compound's anti-inflammatory activity in these or other animal models are not found in the available literature.

Comparative Pharmacological Profiling of this compound Analogues

Comparative pharmacological profiling involves evaluating the effects of a compound and its structural analogues on various biological targets and pathways to understand structure-activity relationships and identify compounds with improved or distinct pharmacological profiles. nih.govepain.org While this compound is noted to be grouped with other sedative/hypnotic analogues such as ethinamate and hexapropymate, nootanpharmacy.in comprehensive comparative pharmacological profiling data detailing the specific activities, potencies, or mechanisms of action for these or other this compound analogues are not extensively documented in the accessible scientific literature.

Metabolic Pathway Elucidation and Biotransformation Studies Non Clinical/theoretical

In Vitro Metabolic Investigations (e.g., Hepatic Enzyme Systems)

Comprehensive in vitro metabolic investigations specifically detailing Carfimate's interactions with hepatic enzyme systems (such as cytochrome P450 or esterases) were not identified in the search results. General in vitro metabolism studies often utilize models like liver microsomes, hepatocytes, and liver slice cultures to simulate liver metabolism and understand drug interactions and biotransformation pathways. uni.luwikipedia.orgucanr.edu These systems are crucial for determining metabolic stability and identifying enzymes involved in drug metabolism, including Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) enzymes. ebi.ac.ukfrontiersin.org However, specific findings pertaining to this compound were not found.

Comparative Metabolism Studies in Animal Species (e.g., Rodents)

No specific comparative metabolism studies of this compound in various animal species, including rodents, were found in the provided literature. Comparative metabolism studies are generally conducted to understand species-specific differences in drug handling, including absorption, distribution, metabolism, and elimination. wikipedia.org Such studies are important for extrapolating data from animal models to humans and for explaining interspecies differences in drug effects. nih.govway2drug.comwikipedia.org While general information on comparative metabolism of other carbamates in animals like rats and mice exists, such as differences in clearance rates and metabolite profiles drugfuture.comncats.io, specific data for this compound was not available.

Identification of Metabolites and Biotransformation Products

The search results did not provide specific details on the identification of metabolites and biotransformation products of this compound. Metabolite identification typically involves detecting and characterizing the byproducts formed when a compound is metabolized in the body, often utilizing advanced analytical techniques such as high-resolution mass spectrometry (HRMS). pharmainfonepal.comresearchgate.netnih.gov For carbamate (B1207046) insecticides, common metabolic processes include hydrolysis of the ester or amide bond, leading to various hydrolysis products, and subsequent oxidation or conjugation. frontiersin.orgepa.gov However, specific metabolites of this compound were not detailed.

Theoretical Degradation Mechanisms (e.g., with OH Radicals)

Theoretical degradation mechanisms, such as those involving hydroxyl (OH) radicals, specifically for this compound were not found in the search results. Theoretical studies on the degradation of carbamate pesticides by OH radicals are generally conducted to understand their environmental fate and atmospheric chemistry. These studies often involve computational methods to investigate reaction channels and rate constants, with H-abstraction reactions from methyl groups being a common pathway for carbamate insecticides. ncats.ioresearchgate.net While the general concept of carbamate degradation by OH radicals is established ncats.ioresearchgate.netarchive.orgsolubilityofthings.comrsc.org, no theoretical studies focused on this compound were identified.

Enzyme-Mediated Biotransformation Pathways (e.g., Hydrolysis, Oxidation, Conjugation)

Specific enzyme-mediated biotransformation pathways for this compound, such as hydrolysis, oxidation, or conjugation, were not detailed in the provided search results. Biotransformation is a metabolic process, primarily occurring in the liver, that alters the chemical structures of substances to facilitate their excretion. frontiersin.orgchemspider.comnootanpharmacy.indokumen.pub This process is categorized into Phase I reactions (e.g., oxidation, reduction, hydrolysis, often mediated by cytochrome P450 enzymes, esterases) and Phase II reactions (e.g., glucuronidation, sulfation, acetylation, conjugation with glutathione). ebi.ac.ukfrontiersin.orgchemspider.comnootanpharmacy.in While this compound is a carbamate, and carbamates are generally known to undergo these types of reactions chemicalbook.comucanr.edufrontiersin.orgnih.govepa.gov, specific enzymatic pathways for this compound were not found.

Structure Activity Relationship Sar and Computational Modeling of Carfimate

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies involve creating mathematical models that link the biological or pharmacological activity of a set of molecules to their physicochemical properties or structural parameters excli.dedokumen.pub. This approach allows for the prediction of the activity of new, untested compounds based on their molecular features excli.de. The birth of QSAR is often attributed to the work of Hansch in 1964, which significantly impacted the methodologies used in medicinal chemistry nootanpharmacy.in.

The development of predictive QSAR models involves several steps, including the selection of a dataset of compounds with known biological activity, calculation of molecular descriptors, and the application of statistical methods to build a correlation between descriptors and activity excli.de. These models can range from simple linear equations to more complex non-linear relationships drugdesign.org. The goal is to create robust and reliable models that can accurately predict the biological activity of new compounds plos.org. For carbamate-based inhibitors, QSAR models have been developed to predict activity against targets like acetylcholinesterase nih.govplos.org. For instance, a 2D-QSAR model for carbamate (B1207046) inhibitors of acetylcholinesterase achieved good statistical parameters, with R² = 0.81, R²adj = 0.78, and Q²cv = 0.56 plos.org.

Hansch analysis is a widely used QSAR method that relates biological activity to physicochemical parameters such as lipophilicity (logP or π), electronic parameters (e.g., Hammett constants, σ), and steric parameters (e.g., Taft steric constants, Es) dokumen.pubdrugdesign.orgpharmdbm.com. Hansch's approach postulates that drug action can be divided into stages, including transport to the site of action and binding to the target, both influenced by these physicochemical properties pharmdbm.com. The relationship is often expressed as a linear or non-linear equation correlating biological activity (e.g., log(1/C), where C is the concentration causing a specific effect) with these parameters drugdesign.orgpharmdbm.com. While specific Hansch analysis studies directly on Carfimate were not found in the search results, the principles of Hansch analysis are broadly applicable to carbamate structures and their biological interactions dokumen.pubpharmdbm.com.

Inductive and steric effects are crucial electronic and spatial factors that influence the reactivity and biological activity of molecules. Inductive effects describe the transmission of electron-withdrawing or electron-donating effects through sigma bonds, while steric effects relate to the spatial arrangement of atoms and groups and their influence on intermolecular interactions and molecular conformation pharmdbm.com. These effects are often quantified using substituent constants, such as Hammett constants for electronic effects and Taft steric parameters for steric effects, which are then incorporated into QSAR models dokumen.pubpharmdbm.com. Studies have utilized inductive QSAR descriptors, derived from atomic electronegativities and covalent radii, to build predictive models for various biological activities mdpi.comresearchgate.netsemanticscholar.orgbioinformation.net. While this compound is listed in a dataset used in a study on inductive QSAR descriptors, the specific details of how inductive and steric effects of this compound's substituents influence its activity were not explicitly detailed in the search results mdpi.comsemanticscholar.orgbioinformation.net. However, the general principle is that the nature and position of substituents on the core carbamate structure, like the α-ethynylbenzene group in this compound, would influence its electronic and steric profile, thereby affecting its interaction with biological targets.

Molecular Docking and Computational Chemistry Approaches

Molecular docking and other computational chemistry techniques are powerful tools used to investigate the likely binding modes of a ligand to a receptor or enzyme and to estimate the binding affinity dokumen.pubnih.gov. These methods provide valuable insights into the molecular interactions driving the biological activity of a compound.

Molecular docking simulations are commonly used to predict how a molecule like this compound might bind to the active site of a target protein dokumen.pubnih.gov. This involves computationally placing the ligand in various orientations within the binding site and scoring the resulting poses based on predicted interaction energies dokumen.pubnih.gov. Carbamates are known to interact with acetylcholinesterase (AChE), inhibiting its activity by carbamoylating the active-site serine residue nih.govresearchgate.netnih.govnih.govnih.gov. This interaction is crucial for the biological effects of many carbamates, including some with sedative properties nih.govresearchgate.net. Molecular docking studies on carbamate-based inhibitors of AChE have been performed to understand the key interactions within the active site, such as hydrogen bonding and pi-pi interactions with specific amino acid residues nih.govnih.govnih.gov. These studies help in identifying structural features that contribute to potent binding and inhibition nih.govnih.gov.

Furthermore, some carbamates, including certain insecticides, have been shown to interact with human melatonin (B1676174) receptors (MT₁ and MT₂) nih.govwikipedia.orgnih.govnih.gov. Molecular docking has been used to predict the binding of these carbamates to the putative melatonin binding pockets in these receptors nih.govnih.gov. Studies on carbaryl (B1668338) and carbofuran (B1668357), for example, demonstrated their ability to dock into the binding sites of MT₁ and MT₂, with higher predicted affinity for MT₂ nih.govnih.gov. These findings suggest a potential mechanism by which carbamates could interfere with melatonin signaling nih.govnih.govnih.gov. While direct docking studies specifically on this compound with AChE or melatonin receptors were not found, the principles and methodologies applied to other carbamates in the search results would be relevant for investigating this compound's potential interactions with these targets.

Conformational analysis explores the various three-dimensional shapes a molecule can adopt due to rotation around single bonds. Understanding the preferred conformations of a ligand is important for predicting how it might fit into a binding site nih.gov. Molecular dynamics (MD) simulations provide a more dynamic view of molecular interactions, simulating the movement of atoms and molecules over time nih.govplos.org. These simulations can be used to assess the stability of ligand-receptor complexes, study conformational changes in the protein or ligand upon binding, and refine the understanding of binding poses obtained from docking studies nih.govplos.org. MD simulations can provide insights into the flexibility of the ligand and the receptor, and how this flexibility influences the binding process and the stability of the bound state nih.gov. For carbamate inhibitors of AChE, MD simulations have been used to verify the stability of predicted binding poses and study various parameters like root mean square deviation (RMSD), root mean square fluctuation (RMSF), and hydrogen bonding over time nih.govplos.org. While specific MD simulations for this compound were not found, these techniques are valuable for a comprehensive understanding of its interactions with potential biological targets, complementing QSAR and docking studies.

Three-Dimensional (3D) QSAR Techniques (e.g., CoMFA, CoMSIA)

Three-Dimensional Quantitative Structure-Activity Relationship (3D QSAR) techniques are computational methods used in drug discovery and medicinal chemistry to correlate the biological activity of a set of compounds with their three-dimensional structural properties researchgate.netmdpi.com. Unlike 2D QSAR, which uses molecular descriptors calculated from the 2D structure, 3D QSAR considers the spatial arrangement of atoms and their associated physicochemical properties.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent 3D QSAR methods pharmacelera.comimist.manih.govglobalresearchonline.net. These techniques involve aligning a series of molecules with known biological activities in 3D space. The aligned molecules are then placed in a 3D grid, and interaction energies or similarity indices between a probe atom (representing a hypothetical binding site feature) and the molecules are calculated at each grid point pharmacelera.comglobalresearchonline.net.

In CoMFA, steric and electrostatic fields are typically calculated pharmacelera.compitt.edu. Steric fields represent the spatial bulk of the molecules, while electrostatic fields represent the charge distribution pharmacelera.compitt.edu. CoMSIA extends CoMFA by including additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields imist.maglobalresearchonline.net.

Partial Least Squares (PLS) or other statistical methods are then used to develop a mathematical model that correlates the variations in these 3D fields with the variations in biological activity across the compound series pitt.edudokumen.pub. The resulting models are often visualized as contour maps, which highlight regions in 3D space where specific field properties (e.g., high steric bulk, positive electrostatic potential) are predicted to enhance or diminish activity pitt.edu.

If a 3D QSAR study on this compound and its analogs were available, this section would detail the specific dataset of this compound derivatives used, the alignment procedure, the software employed (e.g., SYBYL imist.maglobalresearchonline.net), the types of fields calculated (steric, electrostatic, hydrophobic, etc.), the statistical methods applied, and the statistical parameters evaluating the model's robustness and predictive power (e.g., R², Q², R²ext) imist.manih.govglobalresearchonline.net.

Elucidation of Key Structural Descriptors for Activity

Quantitative Structure-Activity Relationship (QSAR) studies aim to identify and quantify the molecular features, or structural descriptors, that are most influential in determining a compound's biological activity researchgate.netanalchemres.orgslideshare.netresearchgate.net. These descriptors can be physicochemical properties (e.g., lipophilicity, electronic properties), structural features (e.g., presence of specific functional groups), or topological indices analchemres.orgslideshare.netresearchgate.net.

In the context of 3D QSAR, the key structural descriptors are often interpreted from the contour maps generated by techniques like CoMFA and CoMSIA pitt.edu. These maps indicate specific regions around the molecule where variations in steric, electrostatic, or other fields are correlated with activity changes pitt.edu. For example, a red contour in a CoMFA electrostatic map might suggest that a region prefers a positive charge for increased activity, implying that substituents capable of providing positive character in that spatial area would be beneficial pitt.edu. Similarly, green contours in a steric map might indicate regions where bulky groups are favored pitt.edu.

Beyond 3D fields, other types of molecular descriptors can also be used in QSAR to elucidate structural requirements analchemres.orgresearchgate.net. These can include 2D descriptors calculated from the molecular graph or 3D descriptors related to molecular shape and volume analchemres.orgresearchgate.net. Statistical analysis, such as regression or machine learning techniques, helps identify which of these descriptors have the most significant correlation with the observed biological activity nih.govmdpi.comanalchemres.orgnih.gov.

If research on the SAR of this compound were available within the scope of this section, it would identify the specific parts of the this compound molecule (e.g., the phenyl ring, the ethynyl (B1212043) group, the carbamate moiety) and the types of substituents or modifications at those positions that positively or negatively impact its sedative or hypnotic activity ncats.io. It would potentially include data tables showing the activities of different this compound analogs and the calculated values of the key descriptors, along with statistical correlations analchemres.org. For instance, it might discuss how the size, electronic nature, or hydrogen bonding potential of substituents on the phenyl ring or modifications to the carbamate group affect potency.

Given the lack of specific published research on the 3D QSAR and key structural descriptors solely for this compound within the search results, a detailed discussion with specific data tables and research findings for sections 7.3 and 7.4 is not possible at this time.

Future Directions and Emerging Research Avenues for Carfimate

Development of Novel Carfimate Derivatives with Targeted Properties

The synthesis and evaluation of novel carbamate (B1207046) derivatives is an active area of research aimed at developing compounds with specific biological activities. Studies have explored carbamate scaffolds for inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in conditions like Alzheimer's disease researchgate.netnih.gov. Other research has focused on carbamate derivatives as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in pain, inflammation, and anxiety pathways nih.gov. Additionally, novel carbamate derivatives have been synthesized and evaluated for their activity against topoisomerase II, an enzyme that is a target in cancer chemotherapy pasteur.frresearchgate.net. While these studies focus on various carbamate structures, the principles and methodologies employed in their design and synthesis could be applied to the development of novel this compound derivatives. This would involve modifying the chemical structure of this compound to potentially enhance desired properties, such as increased potency, selectivity for specific biological targets, or altered pharmacokinetic profiles.

Exploration of Previously Underexplored Biological Targets for this compound and its Analogues

Research into the biological targets of compounds is crucial for understanding their mechanisms of action and identifying potential new therapeutic uses. While the primary biological targets of this compound may be known in certain contexts, there is potential to explore previously underexplored targets. The broader class of carbamates is known to interact with various enzymes and receptors. Identifying novel targets for this compound and its analogues could involve high-throughput screening assays, phenotypic screening systems utilizing cells or microbes, and methods that analyze gene expression profiles or use synthetic probe molecules nih.gov. Chemogenomics databases and computational approaches can also be employed to predict potential biological targets based on the structural similarity of this compound to compounds with known targets researchgate.netscite.ai. This systematic exploration could reveal interactions with enzymes, receptors, or pathways not traditionally associated with this compound, potentially leading to new applications or a better understanding of its effects.

Advancements in Theoretical and Computational Chemistry Applied to this compound Research

Computational chemistry plays a significant role in modern chemical and biological research, offering tools to understand molecular properties, predict reactivity, and design new compounds riken.jplu.seresearchgate.netreddit.comscirp.org. For this compound research, advancements in theoretical and computational chemistry can provide valuable insights. Techniques such as Density Functional Theory (DFT) can be used to calculate electronic structure and predict chemical reactions riken.jp. Molecular docking and dynamics simulations can help understand the binding interactions of this compound and its derivatives with biological targets like enzymes or receptors nih.gov. Quantitative Structure-Activity Relationship (QSAR) modeling, which has been applied to carbamates for predicting antibacterial and anticancer activity, could be used to design novel this compound analogues with improved properties researchgate.netbioinformation.net. Furthermore, computational methods can assist in predicting physicochemical properties, lipophilicity, and potential metabolic pathways of this compound nih.gov.

Integration of Multi-Omics Data in this compound Mechanism Research

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of biological systems and can help unravel complex molecular mechanisms cd-genomics.comnih.govnih.govmdpi.com. Applying multi-omics to study the effects of this compound could offer deeper insights into its cellular and molecular interactions. By analyzing changes in gene expression, protein levels, and metabolic profiles in response to this compound exposure, researchers could identify affected pathways and networks. This can help to understand the full scope of this compound's biological impact, identify biomarkers of exposure or effect, and potentially uncover previously unknown mechanisms of action or toxicity. Integrating data from different omics levels can provide a more complete picture than single-omics approaches alone cd-genomics.comnih.gov.

Environmental Fate and Degradation Research of this compound and Carbamate Compounds

The environmental fate and degradation of chemical compounds, particularly those used in various applications, are critical areas of study. Carbamates, as a class, are known to undergo degradation in the environment through processes such as hydrolysis, photolysis, and microbial metabolism who.intnih.govresearchgate.netupm.edu.myresearchgate.netnih.govupm.edu.myresearchgate.net. Research specific to the environmental fate of this compound would involve studying its persistence, mobility, and transformation in different environmental compartments like soil and water. This includes investigating the rates and pathways of its degradation, identifying degradation products, and assessing their potential environmental impact. Studies on other carbamates highlight the importance of microbial degradation, with various bacterial and fungal species capable of breaking down these compounds nih.govresearchgate.netupm.edu.myresearchgate.netnih.gov. Understanding the specific microbial communities and enzymes involved in this compound degradation could lead to the development of bioremediation strategies. Furthermore, research into the adsorption and leaching behavior of this compound in different soil types is important for assessing its potential to contaminate groundwater who.intupm.edu.myresearchgate.net.

Q & A

Q. Which statistical methods are appropriate for analyzing this compound’s dose-response relationships in preclinical studies?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50/IC50 values. Validate model assumptions with residual plots and apply bootstrapping for confidence intervals. Ensure biological replicates (n ≥ 3) to account for variability .

Q. How can researchers ensure reproducibility in this compound pharmacokinetic studies?

- Methodological Answer : Standardize protocols for bioavailability assessments, including administration routes (oral vs. intravenous), sampling intervals, and bioanalytical methods (LC-MS/MS). Report half-life (t₁/₂), AUC, and clearance using guidelines from the International Council for Harmonisation (ICH) .

Q. What are best practices for validating analytical methods to quantify this compound in biological matrices?

- Methodological Answer : Establish method accuracy (spiked recovery: 85–115%), precision (RSD < 15%), and linearity (R² > 0.995) across the expected concentration range. Include matrix-matched calibration standards and assess extraction efficiency via internal standards (e.g., deuterated analogs) .

Q. How to design controlled experiments assessing this compound’s stability under varying storage conditions?

- Methodological Answer : Use factorial designs to test temperature (-20°C, 4°C, 25°C), humidity (40–80% RH), and light exposure. Analyze degradation products via accelerated stability testing (ICH Q1A) and report degradation kinetics (e.g., Arrhenius plots) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological efficacy of this compound across in vitro and in vivo studies?

- Methodological Answer : Conduct meta-analyses with subgroup stratification by experimental models (e.g., cell lines vs. animal species). Apply sensitivity analysis to identify confounding variables (e.g., dosing regimens, solvent effects) and validate findings using orthogonal assays (e.g., CRISPR knockouts for target validation) .

Q. What strategies optimize experimental design for studying this compound’s mechanism of action under dynamic physiological conditions?

- Methodological Answer : Employ time-resolved techniques (e.g., stopped-flow spectroscopy) to monitor binding kinetics. Use factorial designs to test pH, ionic strength, and co-factor dependencies. Integrate computational modeling (molecular dynamics) to predict interaction hotspots .

Q. How to apply the FINER criteria when formulating hypotheses about this compound’s novel therapeutic applications?

- Methodological Answer : Ensure hypotheses are Feasible (e.g., achievable within resource constraints), Interesting (address knowledge gaps in off-target effects), Novel (explore synergy with existing therapies), Ethical (adhere to animal welfare guidelines), and Relevant (align with clinical needs, such as drug-resistant infections). Use PICO frameworks to refine scope .

Q. What methodologies effectively isolate and quantify this compound metabolites in complex biological matrices?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with isotopic labeling to trace metabolic pathways. Use collision-induced dissociation (CID) to fragment ions for structural elucidation. Validate metabolite identities via synthetic standards and nuclear magnetic resonance (NMR) .

Q. How to conduct a systematic review of this compound’s safety profile while addressing publication bias?

- Methodological Answer : Follow PRISMA guidelines to screen studies, extract data, and assess risk of bias (e.g., Cochrane ROB tool). Use funnel plots and Egger’s regression to detect publication bias. Include grey literature (conference abstracts, preprints) to mitigate exclusion of negative results .

Methodological Frameworks and Data Management

- Contradiction Analysis : When conflicting data arise (e.g., opposing results in cytotoxicity assays), apply triangulation by cross-validating with alternative methods (e.g., flow cytometry vs. MTT assays). Use principal component analysis (PCA) to identify outlier datasets .

- Data Management : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data storage. Use electronic lab notebooks (ELNs) with version control and metadata tagging. Reference protocols from institutional repositories (e.g., Zenodo) to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.